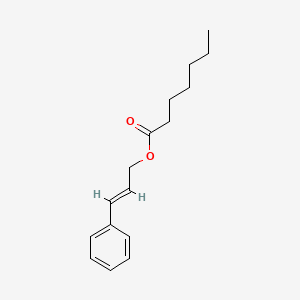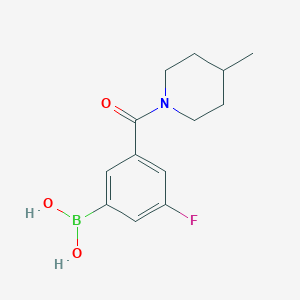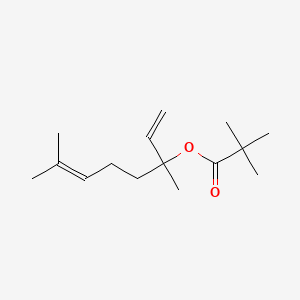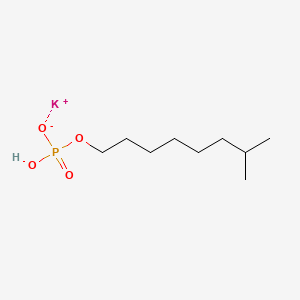![molecular formula C15H17NO B12644621 [1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)- CAS No. 1426129-52-3](/img/structure/B12644621.png)
[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)-: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl structure with a propanol group and a beta-amino group, making it a versatile molecule for various synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- can be achieved through several synthetic routes. One common method involves the use of lysine 2,3-aminomutase to catalyze the conversion of alpha-amino acids to beta-amino acids . This enzymatic method is advantageous as it avoids the pitfalls of traditional chemical synthesis, such as racemization and the need for expensive starting materials.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high enantiomeric purity and yield. The use of enzymes like lysine 2,3-aminomutase allows for the efficient conversion of alpha-amino acids to beta-amino acids, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse compounds through various chemical reactions.
Biology and Medicine: This compound has significant applications in biology and medicine. It is used in the synthesis of pharmaceuticals and as a precursor for biologically active molecules. Its chiral nature makes it valuable for the development of enantiomerically pure drugs .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor signaling, and cellular responses .
Comparación Con Compuestos Similares
L-Biphenylalanine ([1,1’-Biphenyl]-4-propanoic acid, alpha-amino-, (S)-): This compound is a phenylalanine derivative with similar structural features but different functional groups.
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl structure with aldehyde groups, making it useful for different synthetic applications.
Uniqueness: What sets [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- apart is its chiral nature and the presence of both an alcohol and an amino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
1426129-52-3 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-amino-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2 |
Clave InChI |
RCAIWVIQRMDTAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


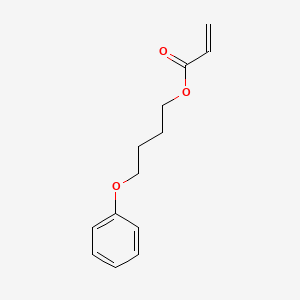
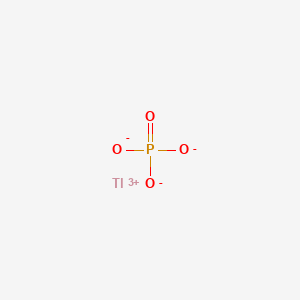

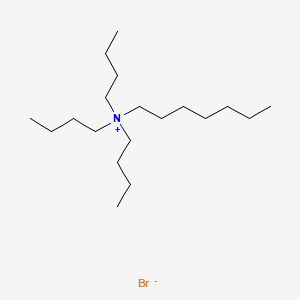

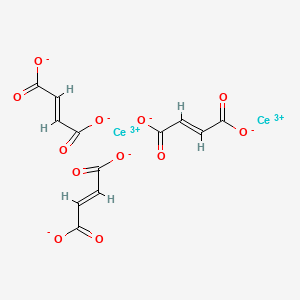
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
